molecular formula C12H15NO B1276309 Phenyl(piperidin-3-yl)methanone CAS No. 4842-87-9

Phenyl(piperidin-3-yl)methanone

Cat. No. B1276309
CAS RN: 4842-87-9
M. Wt: 189.25 g/mol
InChI Key: TXXOWSICLRODES-UHFFFAOYSA-N
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Description

Phenyl(piperidin-3-yl)methanone is an intermediate compound often used in the synthesis of other drugs and bioactive molecules . It has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol.


Molecular Structure Analysis

The chemical structure of Phenyl(piperidin-3-yl)methanone contains a phenyl group and a 2-piperidinyl ketone group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Reversible Monoacylglycerol Lipase Inhibitors

Phenyl(piperidin-3-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme that breaks down endocannabinoids in the body . This inhibition can potentially regulate endocannabinoid signaling, which is involved in various physiological processes such as pain sensation, mood, and appetite.

Neurological Disorder Research

The compound’s structural similarity to piperidine, which exhibits a range of biological activities, suggests potential applications in neurological disorder research. Piperidine derivatives are known for their anticonvulsant and neuroprotective properties, which could be explored with Phenyl(piperidin-3-yl)methanone as a scaffold for developing new therapeutic agents .

Antimicrobial Activity

Research into imidazole-containing compounds, which share a similar heterocyclic structure to Phenyl(piperidin-3-yl)methanone, has shown a broad range of antimicrobial activities. This suggests that Phenyl(piperidin-3-yl)methanone could be used as a precursor or template for synthesizing new antimicrobial agents .

Cancer Research

The compound’s potential to act as a chemical scaffold means it could be used in the synthesis of molecules with antitumor properties. Its structural features may be fine-tuned to interact with specific cancer-related targets, aiding in the discovery of novel anticancer drugs .

Anti-inflammatory Agents

Given the anti-inflammatory activities of related piperidine and imidazole derivatives, Phenyl(piperidin-3-yl)methanone could serve as a starting point for the development of new anti-inflammatory medications. Its core structure could be modified to enhance its interaction with inflammatory pathways .

Analgesic Research

Compounds with a piperidine moiety, such as Phenyl(piperidin-3-yl)methanone, are often explored for their analgesic properties. The compound could be used in the design and synthesis of new pain-relieving drugs, potentially with fewer side effects than current medications .

Metabolic Disorder Treatments

The structural similarity to compounds known for antidiabetic activities suggests that Phenyl(piperidin-3-yl)methanone could be investigated for its potential in treating metabolic disorders. It could be used to synthesize molecules that modulate metabolic pathways .

Chemical Biology Probes

Phenyl(piperidin-3-yl)methanone could be utilized in chemical biology as a probe to study protein interactions and functions. Its ability to be chemically modified allows for the creation of probes that can selectively bind to proteins of interest, providing insights into their roles in various biological processes .

Safety and Hazards

Phenyl(piperidin-3-yl)methanone is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid inhaling its dust or vapors, and avoid contact with skin and eyes .

Future Directions

Piperidine derivatives, such as Phenyl(piperidin-3-yl)methanone, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

phenyl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOWSICLRODES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423583
Record name phenyl(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(piperidin-3-yl)methanone

CAS RN

4842-87-9
Record name phenyl(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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